molecular formula H2NO4S- B12366584 Amino sulfate

Amino sulfate

Cat. No.: B12366584
M. Wt: 112.09 g/mol
InChI Key: DQPBABKTKYNPMH-UHFFFAOYSA-M
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Description

Amino sulfate is a compound that contains both an amino group and a sulfate group. It is a derivative of amino acids, which are the building blocks of proteins. The presence of the sulfate group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino sulfate typically involves the sulfation of amino acids or their derivatives. One common method is the reaction of amino acids with sulfur trioxide or chlorosulfonic acid under controlled conditions. This reaction results in the formation of this compound esters. Another method involves the use of sulfating agents such as sulfuric acid or sulfamic acid in the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfation processes. These processes may involve the use of continuous reactors where amino acids are reacted with sulfur trioxide or sulfuric acid. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The resulting this compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Amino sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to amino alcohols or other reduced forms.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amino alcohols.

Scientific Research Applications

Amino sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: this compound derivatives are studied for their role in biological processes, including enzyme function and protein interactions.

    Medicine: Some this compound compounds have therapeutic potential and are investigated for their use in drug development.

    Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of amino sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Amino sulfate can be compared with other sulfur-containing amino acids such as cysteine and methionine. While cysteine and methionine are naturally occurring amino acids with essential roles in protein synthesis and metabolism, this compound is a synthetic derivative with unique chemical properties. Unlike cysteine and methionine, this compound contains a sulfate group, which imparts different reactivity and solubility characteristics.

Similar Compounds

    Cysteine: Contains a thiol group and is involved in protein synthesis and detoxification processes.

    Methionine: Contains a thioether group and is essential for protein synthesis and methylation reactions.

    Taurine: Contains a sulfonic acid group and is involved in bile salt formation and osmoregulation.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, derived from the presence of both amino and sulfate groups, make it a valuable reagent and building block for various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Properties

IUPAC Name

amino sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPBABKTKYNPMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NOS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2NO4S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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